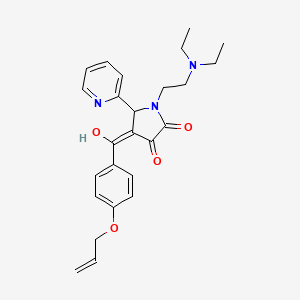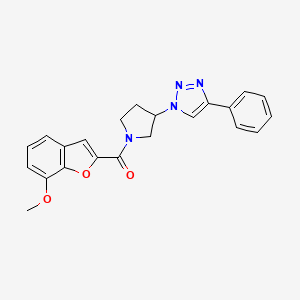
(7-methoxybenzofuran-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzofuran ring with a methoxy group at the 7-position, a 1,2,3-triazole ring with a phenyl group at the 4-position, and a pyrrolidine ring.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group might undergo demethylation, the triazole ring might participate in click reactions, and the pyrrolidine ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the methoxy group might increase its lipophilicity, the aromatic rings might contribute to its UV-Vis absorption, and the polar groups might influence its solubility .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study highlighted the synthesis and antimicrobial activity of novel benzofuran-based 1,2,3-triazoles, including derivatives similar to the queried compound. These compounds, synthesized using a click chemistry approach, demonstrated significant antimicrobial activity, indicating their potential as antimicrobial agents. The structural characterization through various spectroscopic methods confirmed the formation of the targeted compounds, and their antimicrobial efficacy was noted against a range of microbial strains (Sunitha et al., 2017).
Anticonvulsant Activity
Another research focused on the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents. The synthesized compounds showed promising results in the maximal electroshock (MES) test, indicating their potential as anticonvulsant agents. This study provides insight into the structure-activity relationship of such compounds, potentially leading to the development of new anticonvulsant drugs (Malik & Khan, 2014).
Anti-tumor Agents
Research into the synthesis and evaluation of benzofuran-transition metal complexes revealed significant antiviral and potential anti-tumor activities. These complexes, including derivatives structurally related to the queried compound, demonstrated inhibitory effects against HIV, showcasing their potential in antiviral and anti-tumor therapy (Galal et al., 2010).
Optical and Electronic Applications
A study on the one-pot synthesis of emitters with large Stokes' shifts involved compounds structurally akin to the queried molecule. These compounds were characterized by their optical properties, including absorption and fluorescence spectra, indicating their potential applications in luminescent materials and organic electronics (Volpi et al., 2017).
Structural and Theoretical Studies
Investigations into the molecular structure and theoretical (HF and DFT) studies of a compound with a similar chemical backbone provided insights into its electronic structure and chemical reactivity. These studies, including molecular electrostatic potential (MEP) and Hirshfeld surface analysis, offer a deeper understanding of the compound's properties and interactions, useful for designing materials with specific electronic or chemical characteristics (Gumus et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The future research directions would depend on the context in which this compound is being studied. If it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, or investigating its mechanism of action .
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-19-9-5-8-16-12-20(29-21(16)19)22(27)25-11-10-17(13-25)26-14-18(23-24-26)15-6-3-2-4-7-15/h2-9,12,14,17H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZYRGZWXHVZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorobenzenesulfonyl)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2835061.png)
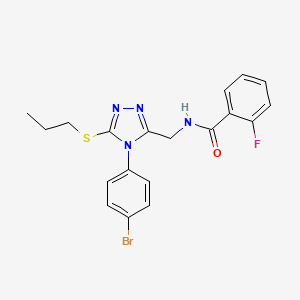

![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2835067.png)
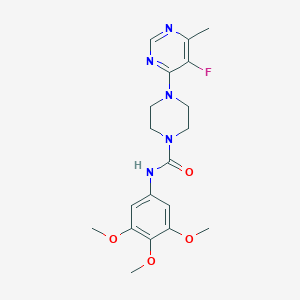
![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)
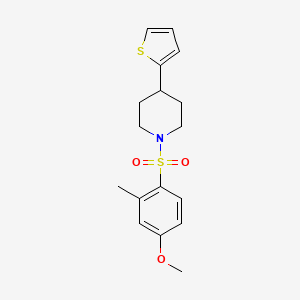
![2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2835076.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)
![4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2835081.png)
![1-(4-{4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2835082.png)
